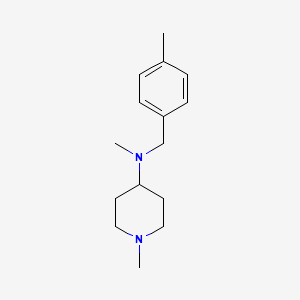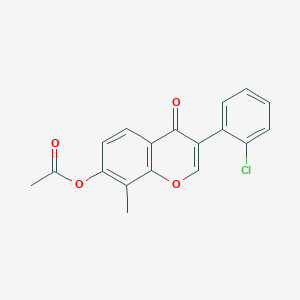
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine, also known as MPBD or MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is a structural analog of JWH-018. MPBD has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
作用機序
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. The activation of these receptors by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. This compound has also been found to have partial agonist activity at the CB2 receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as induce anxiety and paranoia in some users. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has potent psychoactive effects, which make it a useful tool for studying the endocannabinoid system. However, this compound also has several limitations. Its potency and psychoactive effects may make it difficult to use in certain experiments, and its effects on behavior and cognition may make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential uses and limitations of this compound.
合成法
The synthesis of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine involves the reaction of 4-methylbenzyl chloride with 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with dimethylamine to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has been extensively studied in the field of synthetic cannabinoids due to its potent psychoactive effects. It has been used as a tool to study the CB1 and CB2 receptors and their role in the endocannabinoid system. This compound has also been used in animal studies to investigate its effects on behavior and cognition.
特性
IUPAC Name |
N,1-dimethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-4-6-14(7-5-13)12-17(3)15-8-10-16(2)11-9-15/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSJAFDBBXQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)

![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)


![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)